molecular formula C15H21N3O4S B11003872 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B11003872
M. Wt: 339.4 g/mol
InChI Key: BZSDBQUDFWGRCX-UHFFFAOYSA-N
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Description

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a tetrahydrothiophene sulfone group and an isopropyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzamide with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with isopropylamine to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The tetrahydrothiophene sulfone group can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction of the carbonyl group can produce amines.

Scientific Research Applications

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide
  • **N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide

Uniqueness

Compared to similar compounds, 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide stands out due to its unique combination of a tetrahydrothiophene sulfone group and an isopropyl substituent

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)11-3-5-12(6-4-11)17-15(20)18-13-7-8-23(21,22)9-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,19)(H2,17,18,20)

InChI Key

BZSDBQUDFWGRCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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